ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound that features a quinoline ring system substituted with a cyano group at the third position and a piperidine ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring system, followed by the introduction of the cyano group and the piperidine ring. The final step involves esterification to introduce the ethyl carboxylate group.
Quinoline Ring Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Cyano Group Introduction: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.
Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor like 1,5-diaminopentane.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution, bromine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or piperidine derivatives.
Substitution: Formation of substituted quinoline or piperidine derivatives.
Scientific Research Applications
Ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription. The cyano group can act as an electron-withdrawing group, enhancing the compound’s reactivity. The piperidine ring can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate can be compared with other quinoline and piperidine derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are used in the synthesis of various pharmaceuticals.
Uniqueness
The unique combination of the quinoline ring, cyano group, and piperidine ring in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development.
List of Similar Compounds
- Chloroquine
- Quinine
- Piperidine
- 4-Aminoquinoline
- 2-Cyanoquinoline
Biological Activity
Ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The molecular structure of this compound includes:
- Piperidine Ring : A six-membered saturated nitrogen-containing ring.
- Quinoline Moiety : A bicyclic structure that contributes to its pharmacological properties.
- Cyano Group : Enhances the compound's reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including:
- Condensation Reactions : Combining piperidine derivatives with cyanoquinoline precursors.
- Cyclization Techniques : Forming the quinoline structure from simpler aromatic compounds.
These methods are crucial for modifying the compound's structure to enhance its pharmacological properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperidine and quinoline possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural diversity provided by the cyano group may enhance this activity.
Anticancer Activity
Preliminary investigations suggest that the compound may have anticancer properties. For example, related piperidine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against human liver cancer cell lines . The mechanism appears to involve the inhibition of key kinases associated with cancer progression.
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Initial studies may involve:
- Molecular Docking : To predict binding affinities to various receptors.
- In vitro Assays : To evaluate the compound's efficacy against specific targets.
Comparative Analysis with Related Compounds
To understand the unique features of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 4-piperidinecarboxylate | Basic piperidine structure | Lacks cyano substitution |
Ethyl 1-(2-cyanopyridin-3-yl)piperidine | Pyridinic moiety | Different nitrogen heterocycle |
3-Cyanoquinoline | Cyanoquinoline only | No piperidine component |
This comparison highlights how the combination of both piperidine and cyanoquinoline functionalities in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the pharmacological profiling of compounds similar to this compound. For instance:
Properties
IUPAC Name |
ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-2-23-18(22)13-7-9-21(10-8-13)17-14(11-19)12-20-16-6-4-3-5-15(16)17/h3-6,12-13H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSKJDCXGOHPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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